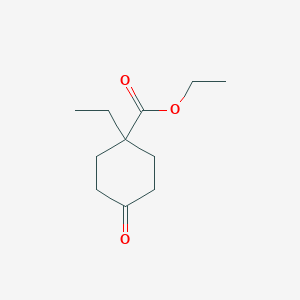

Ethyl 1-ethyl-4-oxocyclohexanecarboxylate

Descripción general

Descripción

Ethyl 1-ethyl-4-oxocyclohexanecarboxylate is a chemical compound with the CAS Number: 59032-71-2 . It is an ethyl ester, a cyclohexanecarboxylate ester, and a member of cyclohexanones . It is functionally related to a 4-oxocyclohexanecarboxylic acid . It is primarily utilized as a raw material for the synthesis of other fine chemicals .

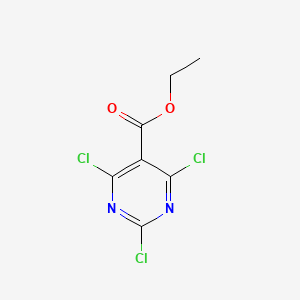

Molecular Structure Analysis

The molecular structure of Ethyl 1-ethyl-4-oxocyclohexanecarboxylate is represented by the InChI Code: 1S/C11H18O3/c1-3-11(10(13)14-4-2)7-5-9(12)6-8-11/h3-8H2,1-2H3 . The molecular weight of this compound is 198.26 .Physical And Chemical Properties Analysis

Ethyl 1-ethyl-4-oxocyclohexanecarboxylate is a liquid at room temperature . It has a molecular weight of 198.26 . It is insoluble in water but soluble in most organic solvents .Aplicaciones Científicas De Investigación

Preparation of Dopamine Agonists

- Summary of the Application : Ethyl 1-ethyl-4-oxocyclohexanecarboxylate is used in the preparation of dopamine agonists . Dopamine agonists are a class of drugs that are used to treat a variety of conditions, including Parkinson’s disease and certain pituitary tumors.

- Results or Outcomes : The outcome of this application is the production of dopamine agonists, which can be used in the treatment of various medical conditions .

Preparation of Tetracyclic Diterpenes

- Summary of the Application : Ethyl 1-ethyl-4-oxocyclohexanecarboxylate is also employed in the preparation of the skeleton of tetracyclic diterpenes . Tetracyclic diterpenes are a type of organic compound that have a variety of uses, including as precursors to certain types of pharmaceuticals.

- Results or Outcomes : The outcome of this application is the production of tetracyclic diterpenes, which can be used in the synthesis of various other compounds .

Synthesis of Neuropeptide Y Antagonist 1

- Summary of the Application : Ethyl 1-ethyl-4-oxocyclohexanecarboxylate plays a crucial role in the synthesis of neuropeptide Y antagonist 1, which is currently being clinically investigated for the treatment of obesity .

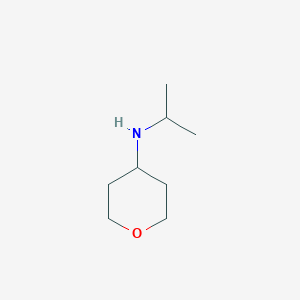

- Methods of Application or Experimental Procedures : The convergent synthesis of 1 involves a stereoselective route to trans-spirolactone carboxylic acid intermediate 2a and aminopyrazole 3. The coupling reaction of ethyl 4-oxocyclohexanecarboxylate with lithiated isonicotinamide 11 initially resulted in a suboptimal 45:55 ratio of trans:cis isomers. However, improved stereocontrol was achieved through ketene chemistry, particularly by reacting a mixture of carboxylic acids 2a and 2b with POCl3 in THF, followed by addition of tert-butyl alcohol in the presence of TMEDA at 35 degrees C .

- Results or Outcomes : This provided a 4:1 ratio of trans:cis tert-butyl esters via in situ ketene formation .

Preparation of Water-Soluble Conjugates of 1,2,4,5-Tetraoxane Bis (Quaternary Ammonium Salts)

- Summary of the Application : Ethyl 4-oxocyclohexanecarboxylate can be used to prepare novel water-soluble conjugates of 1,2,4,5-tetraoxane bis (quaternary ammonium salts) which were synthesized in a relatively stable crystalline form .

- Methods of Application or Experimental Procedures : The synthesis involves four steps starting from methyltrioxorhenium-catalyzed endo-peroxidation of ethyl 4-oxocyclohexanecarboxylate with hydrogen peroxide in hexafluoro-2-propanol .

- Results or Outcomes : The outcome of this application is the production of water-soluble conjugates of 1,2,4,5-tetraoxane bis (quaternary ammonium salts) in a relatively stable crystalline form .

Safety And Hazards

Ethyl 1-ethyl-4-oxocyclohexanecarboxylate is slightly toxic and has the potential to cause skin and eye irritation . It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Propiedades

IUPAC Name |

ethyl 1-ethyl-4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-3-11(10(13)14-4-2)7-5-9(12)6-8-11/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQTYJFKOHBZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(=O)CC1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619978 | |

| Record name | Ethyl 1-ethyl-4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-ethyl-4-oxocyclohexanecarboxylate | |

CAS RN |

59032-71-2 | |

| Record name | Ethyl 1-ethyl-4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B1603866.png)